molecular formula C7H8O2 B14477570 7-Oxabicyclo[4.2.0]oct-2-en-8-one CAS No. 65656-92-0

7-Oxabicyclo[4.2.0]oct-2-en-8-one

Cat. No.: B14477570
CAS No.: 65656-92-0
M. Wt: 124.14 g/mol
InChI Key: QWNNORORNKLPEF-UHFFFAOYSA-N
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Description

7-Oxabicyclo[420]oct-2-en-8-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.2.0]oct-2-en-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of furans with olefinic or acetylenic dienophiles can yield the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are applicable. The use of rhodium complexes as catalysts has been reported to facilitate the synthesis of related bicyclic compounds .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.2.0]oct-2-en-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated bicyclic systems.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Oxabicyclo[4.2.0]oct-2-en-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.2.0]oct-2-en-8-one exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit β-tubulin, a protein involved in cell division, which explains their potential anticancer activity . The pathways involved often include binding to active sites on target proteins, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.2.0]oct-2-en-8-one is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65656-92-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

7-oxabicyclo[4.2.0]oct-2-en-8-one

InChI

InChI=1S/C7H8O2/c8-7-5-3-1-2-4-6(5)9-7/h1,3,5-6H,2,4H2

InChI Key

QWNNORORNKLPEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)C(=O)O2

Origin of Product

United States

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